molecular formula C9H19ClN2O B3022114 N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride CAS No. 1443980-79-7

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride

Cat. No. B3022114
CAS RN: 1443980-79-7
M. Wt: 206.71
InChI Key: CGQDDWZOJNIVPM-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O . It has an average mass of 206.713 Da and a monoisotopic mass of 206.118591 Da .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a common feature in many bioactive compounds .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that changes in the structure of similar compounds can lead to significant changes in their biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume .

Scientific Research Applications

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride is widely used in scientific research, particularly in biochemistry and pharmacology. It has been used in a variety of enzyme kinetics studies, as well as in studies of drug-receptor interactions, protein folding, and other areas of biochemistry. It has also been used in pharmacology studies, particularly in the study of drug metabolism and drug-receptor interactions.

Mechanism of Action

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride is an organic compound that acts as a weak acid, releasing protons when it is dissolved in water. This release of protons is the mechanism of action for this compound in scientific research. When used in enzyme kinetics studies, the release of protons can be used to measure the activity of enzymes. In studies of drug-receptor interactions, the release of protons can be used to measure the binding of drugs to their receptors.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including proteins of the cytochrome P450 family. It has also been found to bind to certain receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. In addition, it has been found to have an effect on the activity of certain hormones, including cortisol and aldosterone.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride has several advantages for use in laboratory experiments. It is a stable compound, and is soluble in a variety of solvents. It is also relatively inexpensive, and can be easily synthesized in the laboratory. However, this compound also has some drawbacks. It is not very soluble in organic solvents, and can react with some compounds, such as amino acids.

Future Directions

There are a number of potential future directions for research involving N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride. It could be used in further studies of enzyme kinetics, drug-receptor interactions, and protein folding. It could also be used in studies of drug metabolism, and in the development of new drugs. Additionally, it could be used in studies of hormones, and in the development of new hormones. Finally, it could be used in studies of cell signaling pathways, and in the development of new drugs targeting specific pathways.

Safety and Hazards

The safety information for “N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N,N-dimethyl-2-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-11(2)9(12)7-8-3-5-10-6-4-8;/h8,10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQDDWZOJNIVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716714
Record name N,N-Dimethyl-2-(piperidin-4-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138304-77-5
Record name N,N-Dimethyl-2-(piperidin-4-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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